2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide
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Overview
Description
2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a methoxyphenyl group, and a dibenzofuran moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors to form the triazole ring, followed by the introduction of the methoxyphenyl and dibenzofuran groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro derivatives.
Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and substituted derivatives with modified functional groups.
Scientific Research Applications
2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole: This compound shares structural similarities with the triazole derivative and exhibits similar biological activities.
Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir, have diverse biological activities and are used in various therapeutic applications.
Uniqueness
The uniqueness of 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide lies in its specific combination of functional groups and the resulting chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H21N5O4S |
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Molecular Weight |
475.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide |
InChI |
InChI=1S/C24H21N5O4S/c1-31-15-7-5-6-14(10-15)23-27-28-24(29(23)25)34-13-22(30)26-18-12-20-17(11-21(18)32-2)16-8-3-4-9-19(16)33-20/h3-12H,13,25H2,1-2H3,(H,26,30) |
InChI Key |
CALQHGNXJOLIDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C4C5=CC=CC=C5OC4=C3)OC |
Origin of Product |
United States |
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